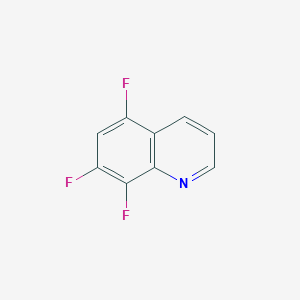
5,7,8-Trifluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,8-Trifluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,7,8-Trifluoroquinoline can be synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the Skraup reaction, where 2,3,4,5-tetrafluoroaniline is reacted with glycerol, crotonaldehyde, or methyl vinyl ketone . Another approach involves the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3, resulting in a mixture of dimethylphosphano derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the selective fluorination of the quinoline ring, minimizing by-products and maximizing efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5,7,8-Trifluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cycloaddition reactions. These reactions are facilitated by the presence of fluorine atoms, which enhance the reactivity of the quinoline ring .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium hydroxide, and ammonia are commonly used nucleophiles that replace fluorine atoms in the quinoline ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with organometallic reagents are frequently employed to introduce various functional groups into the quinoline structure.
Major Products: The major products formed from these reactions include substituted quinolines with enhanced biological activity and unique chemical properties. For example, treatment with Me2PSiMe3 results in dimethylphosphano derivatives .
Aplicaciones Científicas De Investigación
5,7,8-Trifluoroquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,7,8-Trifluoroquinoline involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a related class of compounds, inhibit DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This mechanism is crucial for their antibacterial activity.
Comparación Con Compuestos Similares
- 5,6,8-Trifluoroquinoline
- 5,7-Difluoroquinoline
- 5,7,8-Trifluoro-2-phenylquinoline
- 5,7,8-Trifluoro-6-trifluoromethylquinoline
Comparison: 5,7,8-Trifluoroquinoline is unique due to the specific positioning of fluorine atoms, which significantly influences its reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H4F3N |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
5,7,8-trifluoroquinoline |
InChI |
InChI=1S/C9H4F3N/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H |
Clave InChI |
VDXTXHDHETZFBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2F)F)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


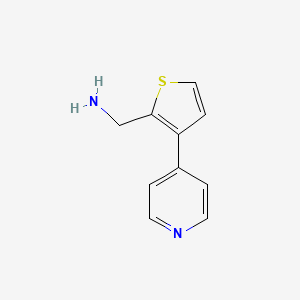
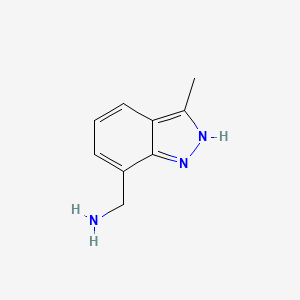
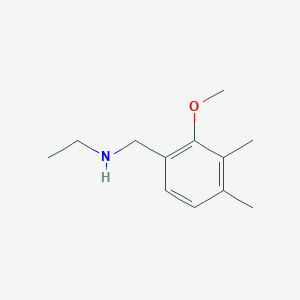

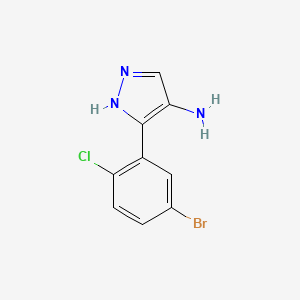
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)
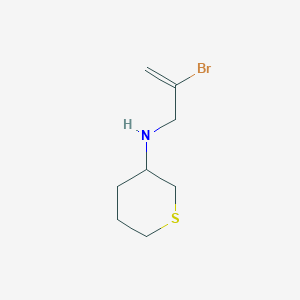
![4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13015207.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid](/img/structure/B13015215.png)

![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)



